molecular formula C15H10F4O2 B6409924 4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid, 95% CAS No. 1192548-32-5

4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6409924
CAS RN: 1192548-32-5
M. Wt: 298.23 g/mol
InChI Key: ZLNPXYIBAGHFBN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid, or 4-F3TPA, is a compound with a unique structure and a variety of potential applications. It has been extensively studied in recent years due to its potential use in pharmaceuticals, biotechnology, and organic synthesis.

Scientific Research Applications

4-F3TPA has been studied for its potential use in pharmaceuticals, biotechnology, and organic synthesis. In pharmaceuticals, 4-F3TPA has been studied for its potential use as a drug delivery system for targeted delivery of drugs to the brain. In biotechnology, 4-F3TPA has been studied for its potential use as a substrate for enzymes involved in the production of bioactive compounds. In organic synthesis, 4-F3TPA has been studied for its potential use as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-F3TPA is not fully understood. However, it is believed to act as a proton donor or acceptor, depending on the pH of the environment in which it is present. At acidic pH, 4-F3TPA acts as a proton donor, while at basic pH, it acts as a proton acceptor. This allows it to interact with other molecules and potentially affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F3TPA have not been extensively studied. However, it has been shown to inhibit the activity of some enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, 4-F3TPA has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-F3TPA in lab experiments include its low cost, its solubility in organic solvents, and its stability in aqueous solutions. However, there are some limitations to its use in lab experiments. For example, 4-F3TPA is not soluble in water, and it can be difficult to obtain in large quantities. In addition, 4-F3TPA is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 4-F3TPA. For example, it could be used in the development of new drugs or drug delivery systems. In addition, it could be used in the synthesis of other compounds, such as polymers or surfactants. Finally, it could be studied for its potential use in medical imaging, as it has been shown to have anti-inflammatory and anti-cancer properties.

Synthesis Methods

4-F3TPA can be synthesized by several methods, including direct fluorination, acylation, and Friedel-Crafts acylation. In the direct fluorination method, 4-F3TPA is synthesized by reacting 2-fluoro-3-trifluoromethylphenol with a fluorinating agent such as N-fluorobenzenesulfonimide in an inert solvent. The acylation method involves reacting 2-fluoro-3-trifluoromethylphenol with acyl chloride in the presence of a base such as pyridine or triethylamine. The Friedel-Crafts acylation method involves reacting 2-fluoro-3-trifluoromethylphenol with an acyl halide in the presence of an aluminum chloride catalyst.

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-7-9(14(20)21)5-6-10(8)11-3-2-4-12(13(11)16)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPXYIBAGHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691810
Record name 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-trifluoromethylphenyl)-3-methylbenzoic acid

CAS RN

1192548-32-5
Record name 2'-Fluoro-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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